Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate;
Description
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a benzyl group at the 1-position, a 3-fluorophenyl substituent at the 4-position, and a methyl ester at the 3-position. Pyrrolidine derivatives are often studied for their conformational flexibility, which influences their biological activity and physicochemical properties .
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDRAYPGFFTGY-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; typically involves the reaction of benzylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Benzyl ketones and carboxylic acids.
Reduction: Benzyl alcohols and amines.
Substitution: Various substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
1. Neurological Research
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate has been studied for its potential neuroprotective effects. It interacts with specific neurotransmitter systems, making it a candidate for treating neurodegenerative diseases. Research indicates that compounds with similar structures may modulate dopamine receptors, which are crucial in conditions like Parkinson's disease .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases . This application is particularly relevant in the context of chronic inflammatory conditions such as rheumatoid arthritis.
3. Anticancer Potential
Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity.
Case Studies
Synthesis and Derivatives
The synthesis of methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization at the benzyl and fluorophenyl positions. Variants of this compound are also being synthesized to explore their biological activities and improve pharmacological profiles.
Mechanism of Action
The mechanism of action of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; involves its interaction with specific molecular targets, such as receptors and enzymes. It binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Analysis
The table below compares key structural features of the target compound with analogs identified in the literature:
Key Observations :
- Heterocyclic Variations : The pyridine-containing analog in introduces a nitrogen-rich aromatic system, likely improving solubility but complicating synthetic accessibility due to the silyl-protected hydroxyl group.
- Urea vs. Ester Linkages: The urea moiety in confers hydrogen-bond donor/acceptor properties, contrasting with the ester group in the target compound, which is more hydrolytically labile .
Conformational Analysis
Pyrrolidine rings exhibit puckering, quantified using Cremer-Pople parameters (Δ, θ, φ) . The target compound’s trans configuration suggests a flattened ring conformation, reducing steric clash between the benzyl and fluorophenyl groups. Comparatively:
- The benzodioxole-containing compound may exhibit greater puckering (higher Δ) due to bulkier substituents.
- The pyridine analog could adopt a twisted boat conformation to accommodate the fluoropyridinyl-pyrrolidinyl side chain.
Research Implications and Limitations
- Crystallographic Studies : Software like SHELXL and Mercury enable precise analysis of these compounds’ crystal packing and intermolecular interactions. For example, the benzyl group in the target compound may participate in π-π stacking, while fluorophenyl groups influence dipole-dipole interactions.
- Biological Data Gap: No evidence provided includes bioactivity data, limiting direct pharmacological comparisons. Future studies should prioritize assays for receptor binding or enzyme inhibition.
Biological Activity
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H22FNO2
- Molecular Weight : 313.38 g/mol
- CAS Number : 939758-19-7
- IUPAC Name : Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
The biological activity of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate primarily stems from its interactions with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the 3-position of the phenyl ring enhances lipophilicity, which may influence its ability to cross biological membranes and interact with central nervous system targets.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit various degrees of antimicrobial activity. A study on related pyrrolidine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | TBD | TBD |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of cancer cells by inducing apoptosis through pathways involving p53 activation and caspase cleavage .
Case Study: Inhibition of Tumor Growth
In a study involving various pyrrolidine compounds, Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate was tested for its ability to inhibit tumor cell proliferation in xenograft models. The results indicated a promising reduction in tumor size, suggesting potential for further development as an anticancer agent.
Pharmacological Applications
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is being explored for several applications:
- Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders.
- Analytical Chemistry : Used as a standard in drug testing and quality control.
- Biochemical Research : Aids in studying receptor interactions and enzyme activities.
- Agrochemical Formulations : Investigated for enhancing pesticide efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
